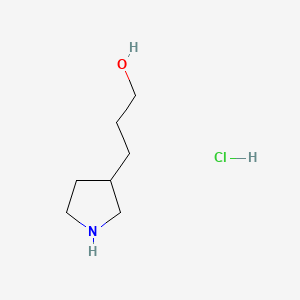
3-(Pyrrolidin-3-yl)propan-1-ol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-3-yl)propan-1-ol Hydrochloride is a chemical compound that features a pyrrolidine ring attached to a propanol chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)propan-1-ol Hydrochloride typically involves the reaction of pyrrolidine with a suitable propanol derivative under controlled conditions. One common method involves the reaction of pyrrolidine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)propan-1-ol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(Pyrrolidin-3-yl)propanal or 3-(Pyrrolidin-3-yl)propanone.
Reduction: Formation of 3-(Pyrrolidin-3-yl)propane.
Substitution: Formation of 3-(Pyrrolidin-3-yl)propyl halides or amines.
Scientific Research Applications
3-(Pyrrolidin-3-yl)propan-1-ol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)propan-1-ol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)propan-1-ol: Similar structure but with a different position of the pyrrolidine ring.
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: Contains a phenyl group in addition to the pyrrolidine ring.
3-(Pyrrolidin-1-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-(Pyrrolidin-3-yl)propan-1-ol Hydrochloride is unique due to the specific position of the pyrrolidine ring and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c9-5-1-2-7-3-4-8-6-7;/h7-9H,1-6H2;1H |
InChI Key |
AILXNBQVBKXZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


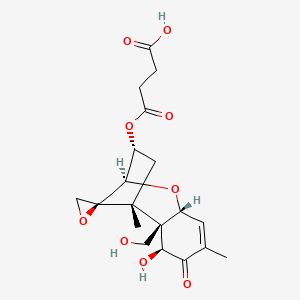
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
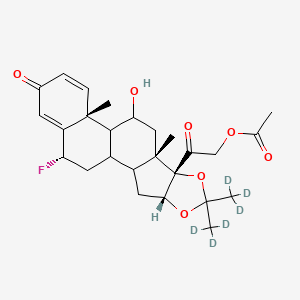
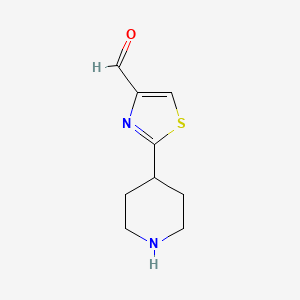
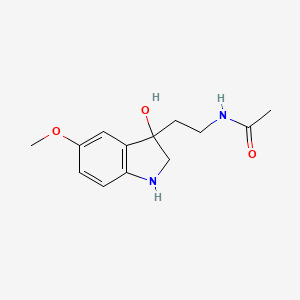

![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
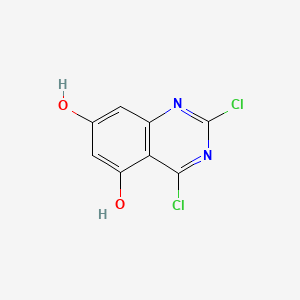
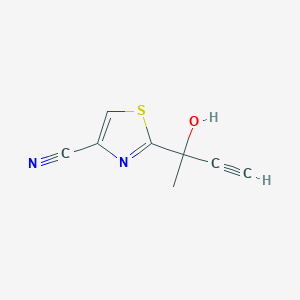
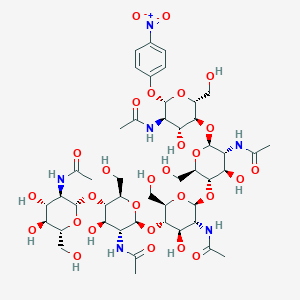


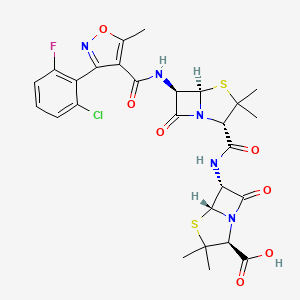
![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
